molecular formula C13H20N2O3S3 B2860415 N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide CAS No. 1705355-87-8

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide

Cat. No.: B2860415
CAS No.: 1705355-87-8
M. Wt: 348.49
InChI Key: AMOMMGCRXKVVIR-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a complex organic compound featuring a thiazepane ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of the thiophene group. The final step involves the sulfonamide formation through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The thiophene and thiazepane moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is unique due to its combination of a thiazepane ring and a thiophene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S3/c1-14(21(2,17)18)10-13(16)15-6-5-12(20-9-7-15)11-4-3-8-19-11/h3-4,8,12H,5-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOMMGCRXKVVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(SCC1)C2=CC=CS2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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